4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine
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Overview
Description
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine typically involves the reaction of 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione with piperidine in a 1:1 molar ratio. The reaction is carried out under controlled conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Scientific Research Applications
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to various biological and chemical effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione without piperidine.
Thiazolinobutazone: A derivative of phenylbutazone with a thiazoline ring.
Uniqueness
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine is unique due to its specific complexation with piperidine, which can alter its chemical and biological properties compared to similar compounds. This complexation can enhance its stability, solubility, and reactivity, making it suitable for specific applications .
Properties
CAS No. |
34207-03-9 |
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Molecular Formula |
C24H31N3O2 |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-butyl-1,2-diphenylpyrazolidine-3,5-dione;piperidine |
InChI |
InChI=1S/C19H20N2O2.C5H11N/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-2-4-6-5-3-1/h4-13,17H,2-3,14H2,1H3;6H,1-5H2 |
InChI Key |
FPLGDRLYIZPJSH-UHFFFAOYSA-N |
SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.C1CCNCC1 |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.C1CCNCC1 |
Appearance |
Solid powder |
34207-03-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LAS 372; LAS-372; LAS372; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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